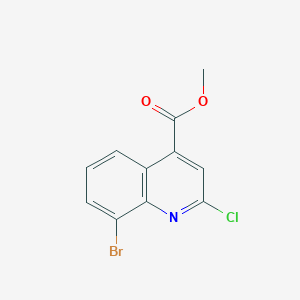

Methyl 8-bromo-2-chloroquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-bromo-2-chloroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)7-5-9(13)14-10-6(7)3-2-4-8(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHWXYUNFIVMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=CC=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857564 | |

| Record name | Methyl 8-bromo-2-chloroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260807-86-0 | |

| Record name | Methyl 8-bromo-2-chloroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pre-Formed Quinoline Cores

A common industrial approach involves functionalizing a pre-existing quinoline backbone. Starting with 2-chloroquinoline-4-carboxylic acid, bromination at position 8 is achieved using brominating agents such as molecular bromine (Br₂) or -bromosuccinimide (NBS) in dichloromethane or acetic acid. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid yields the methyl carboxylate.

Key Reaction Conditions :

-

Bromination : Conducted at 0–25°C for 4–12 hours, achieving yields of 70–85%.

-

Esterification : Requires refluxing methanol (60–65°C) and catalytic acid, with yields exceeding 90%.

This method is favored for its simplicity but requires precise control over halogenation regioselectivity to avoid polybrominated byproducts.

Cyclization of Aniline Derivatives

A patented route (CN106432073B) constructs the quinoline ring from 4-bromoaniline derivatives. The process involves three stages:

-

Formation of 3-(4-Bromoanilino)ethyl Acrylate :

Ethyl propiolate reacts with 4-bromoaniline in methanol at 30–50°C under inert gas, yielding the acrylate intermediate. -

Cyclization to 6-Bromoquinoline-4(1H)-one :

The acrylate undergoes thermal cyclization in diphenyl ether at 200–220°C, followed by petroleum ether precipitation to isolate the quinolinone. -

Chlorination and Esterification :

Treatment with phosphorus trichloride (PCl₃) in toluene replaces the hydroxyl group at position 4 with chlorine, and subsequent esterification with methyl alcohol produces the target compound.

Optimized Yields :

| Step | Yield (%) | Conditions |

|---|---|---|

| Acrylate Formation | 85 | 40°C, 6 hours |

| Cyclization | 77–81 | 220°C, 2–10 hours |

| Chlorination | 92.6 | Reflux with PCl₃, 2 hours |

This method highlights the importance of high-temperature cyclization and selective chlorination for optimal output.

Direct Carboxylation and Halogenation

An alternative approach begins with 8-bromo-2-chloroquinoline, introducing the carboxylate group via Friedel-Crafts acylation. Using methyl chlorooxalate in the presence of aluminum chloride (AlCl₃) at 0°C, the carboxylate is installed at position 4.

Challenges :

-

Competing reactions at other quinoline positions may reduce yields to 60–70%.

-

Purification requires column chromatography to separate regioisomers.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance bromination and cyclization efficiency. For example, a microreactor setup for bromination reduces reaction time from 12 hours to 30 minutes while maintaining 85% yield. Similarly, flow-based cyclization in diphenyl ether minimizes decomposition byproducts, achieving 80% purity without post-reaction filtration.

Solvent and Catalyst Selection

-

Diphenyl Ether : Preferred for cyclization due to its high boiling point (258°C) and ability to stabilize reactive intermediates.

-

Phosphorus Trichloride : Outperforms POCl₃ in chlorination steps, providing near-quantitative conversion rates.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Scalability | Cost Efficiency | Key Advantage |

|---|---|---|---|---|

| Halogenation | 70–85 | High | Moderate | Minimal synthetic steps |

| Cyclization | 77–93 | Moderate | Low | Regioselective halogenation |

| Direct Carboxylation | 60–70 | Low | High | Avoids pre-functionalized cores |

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

Reduction Products: Reduced quinoline derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 8-bromo-2-chloroquinoline-4-carboxylate has garnered attention for its potential therapeutic properties, particularly in treating infectious diseases and cancer. Its derivatives have been explored for:

- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. For instance, related quinoline derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 0.0098 |

| This compound | TBD |

- Anticancer Properties: Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). For example, compounds with specific substitutions exhibited IC50 values ranging from 5.6 mM to over 10 mM against different cancer cell lines .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound C | A549 | 5.6 |

| Compound D | HeLa | TBD |

| This compound | TBD |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various reactions such as:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds, which are essential in drug development.

- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups, enhancing the compound's utility in synthesizing novel materials .

Material Science

In material science, this compound is being investigated for its potential use in developing new materials with unique properties. The presence of halogen substituents may impart desirable characteristics such as increased thermal stability and altered electronic properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent .

Case Study 2: Anticancer Properties

Another investigation focused on evaluating the anticancer activity of this compound against various cancer cell lines. The findings revealed promising results, suggesting that structural modifications could enhance its efficacy further .

Mechanism of Action

The mechanism of action of Methyl 8-bromo-2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The quinoline ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogous compounds include:

- Position of substituents (e.g., bromine, chlorine, fluorine, hydroxyl groups).

- Ester group variations (methyl vs. ethyl esters).

- Additional functional groups (e.g., fluorine, hydroxyl).

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 8-bromo-2-chloroquinoline-4-carboxylate | 1260807-86-0 | C₁₁H₇BrClNO₂ | 300.54 | Br (C8), Cl (C2), COOCH₃ (C4) |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | C₁₂H₁₀BrNO₃ | 298.12 | Br (C8), OH (C4), COOCH₂CH₃ (C3) |

| Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | 53419794 | C₁₁H₆BrClFNO₂ | 318.53 | Br (C8), Cl (C4), F (C6), COOCH₃ (C2) |

| Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate | 1260650-59-6 | C₁₂H₈BrClFNO₂ | 332.56 | Br (C8), Cl (C4), F (C5), COOCH₂CH₃ (C3) |

| Methyl 6-bromoquinoline-4-carboxylate | 1266728-34-0 | C₁₁H₈BrNO₂ | 280.09 | Br (C6), COOCH₃ (C4) |

Key Observations :

- Ester Group Impact : Methyl esters (e.g., 300.54 g/mol) are generally less lipophilic than ethyl esters (e.g., 332.56 g/mol), affecting solubility and metabolic stability .

- Halogen Positioning: Bromine at position 8 (as in the target compound) vs.

- Fluorine Addition : Fluorine at positions 5 or 6 (e.g., 53419794, 1260650-59-6) increases electronegativity and may enhance binding affinity in biological targets .

Physical and Chemical Properties

Limited data are available for the target compound, but comparisons can be inferred from related derivatives:

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) has a melting point of 145–147°C and purity ≥98% .

- Methyl 6-bromoquinoline-4-carboxylate (CAS 1266728-34-0) has a similarity score of 0.85 to the target compound, suggesting comparable solubility and stability .

Table 2: Property Comparison of Selected Compounds

Biological Activity

Methyl 8-bromo-2-chloroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article summarizes the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C_11H_7BrClNO_2 and a molecular weight of approximately 300.54 g/mol. Its structure features a quinoline core with bromine and chlorine substituents, which are crucial for its biological activity. The compound's boiling point is around 389.4 °C, with a density of 1.644 g/cm³ .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound can inhibit various enzymes, affecting metabolic pathways and leading to therapeutic effects.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Antifungal Activity

The antifungal activity of this compound has also been investigated. It shows effectiveness against various fungal pathogens, including Candida albicans and Aspergillus species. The observed MIC values are:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12 |

| Aspergillus niger | 25 |

These findings highlight the compound's potential utility in treating fungal infections .

Anticancer Properties

This compound has been evaluated for its anticancer properties in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structural modifications of this compound significantly influence its biological activity. Variations in the substitution pattern on the quinoline ring can enhance or reduce its potency against specific targets. For instance, the presence of electron-withdrawing groups tends to increase antibacterial activity, while certain substitutions can enhance anticancer efficacy .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, revealed that compounds with halogen substitutions exhibited improved antimicrobial properties compared to non-substituted analogs .

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 8-bromo-2-chloroquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoline derivatives often involves cyclization of substituted anilines with carbonyl compounds or halogenation of preformed quinolines. For example, analogous compounds like ethyl 8-bromo-4-chloroquinoline-3-carboxylate are synthesized via esterification and halogenation steps under controlled conditions (e.g., using POCl₃ for chlorination) . Optimization includes adjusting stoichiometry, temperature (e.g., reflux in acetonitrile or DMF), and catalysts (e.g., Pd for cross-coupling reactions). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. How can the molecular structure of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and chloro groups) and ester functionality. IR spectroscopy can verify carbonyl (C=O) stretches (~1700 cm⁻¹) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines atomic positions and thermal parameters. Validate using tools like PLATON/ADDSYM to check for missed symmetry .

Q. What are the standard protocols for purity analysis of this compound?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile impurities.

- Elemental Analysis : Confirm C, H, N, and halogen content within ±0.3% of theoretical values.

- Thermal Analysis : DSC/TGA to assess melting point consistency and decomposition behavior .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during refinement?

- Methodological Answer : Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement for heavy atoms (Br, Cl). Validate with the R1/wR2 convergence (<5% difference) and check for overfitting using the GooF (S ≈ 1.0). For ambiguous electron density, employ twin refinement (TWIN/BASF commands) or consider disorder modeling .

Q. What strategies address contradictory spectroscopic vs. crystallographic data (e.g., unexpected dihedral angles)?

- Methodological Answer :

- Dynamic Effects : NMR may average conformations, while SCXRD captures static structures. Compare DFT-optimized geometries (e.g., Gaussian09) with crystallographic data to identify dynamic vs. solid-state packing effects.

- Hirshfeld Surface Analysis : Use CrystalExplorer to assess intermolecular interactions (e.g., halogen bonding) influencing crystal packing .

Q. How do substituent positions (Br at C8, Cl at C2) influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group at C8 is sterically accessible for Suzuki-Miyaura coupling (Pd catalysis), while the chloro at C2 may act as a directing group. Use computational tools (e.g., Gaussian09) to map electrostatic potential surfaces and predict regioselectivity. Experimental validation via kinetic studies (monitoring by LC-MS) is critical .

Q. What computational methods predict the compound’s photophysical properties (e.g., fluorescence)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.